7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
CAS No.:
Cat. No.: VC20349234
Molecular Formula: C6H4BrN3O2
Molecular Weight: 230.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrN3O2 |
|---|---|
| Molecular Weight | 230.02 g/mol |
| IUPAC Name | 7-bromo-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C6H4BrN3O2/c1-2-3-4(12-10-2)5(7)8-9-6(3)11/h1H3,(H,9,11) |
| Standard InChI Key | QBFCRCSDWJNSJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C(=O)NN=C2Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₆H₄BrN₃O₂, with a molecular weight of 230.02 g/mol. Its IUPAC name, 7-bromo-3-methyl-5H- oxazolo[4,5-d]pyridazin-4-one, reflects the fusion of an isoxazole ring (positions 1,2-oxazole) with a pyridazinone system. Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC1=NOC2=C1C(=O)NN=C2Br |
| InChI Key | QBFCRCSDWJNSJW-UHFFFAOYSA-N |
| PubChem CID | 126666105 |
The bromine atom at position 7 and methyl group at position 3 contribute to its electronic and steric properties, influencing reactivity and biological interactions.
Structural Analogues and Comparative Analysis
Structurally related compounds, such as 7-bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one, demonstrate enhanced anti-inflammatory activity through dual COX-2/5-LOX inhibition . Substitutions at positions 5 and 7 are critical for modulating enzyme affinity and selectivity. For example, replacing the 4-chlorobenzyl group with smaller substituents (e.g., methyl) may alter binding kinetics, as seen in molecular docking studies .
Synthesis and Chemical Reactivity
Reactivity and Derivatives
Physicochemical and Pharmacokinetic Properties
Metabolic Pathways
Preliminary studies on analogues indicate hepatic metabolism via cytochrome P450 isoforms (CYP3A4/5), with glucuronidation as the primary detoxification pathway . The bromine atom may slow oxidative metabolism, extending half-life compared to non-halogenated derivatives.
Applications and Future Directions
Therapeutic Applications
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Inflammatory Disorders: Potential use in rheumatoid arthritis, osteoarthritis, and asthma due to dual COX-2/5-LOX inhibition .
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Oncology: Brominated heterocycles often exhibit antiproliferative activity, warranting investigation in cancer cell lines.
Research Priorities
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Synthetic Optimization: Develop scalable routes for 7-bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one to enable preclinical testing.
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In Vivo Toxicology: Assess long-term safety profiles, including hepatorenal toxicity and genotoxicity.
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Targeted Delivery: Explore nanoparticle-based formulations to enhance solubility and tissue specificity.
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